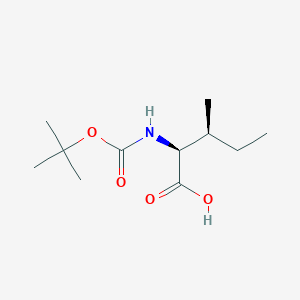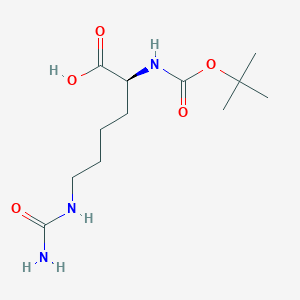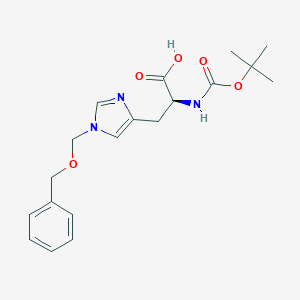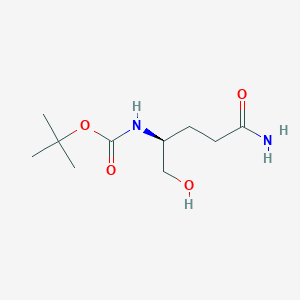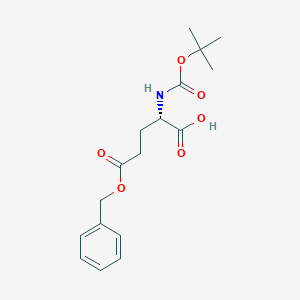
Boc-Asp(OAll)-OH
Vue d'ensemble
Description
Boc-Asp(OAll)-OH, also known as tert-butyloxycarbonyl-L-aspartic acid allyl ester, is a derivative of aspartic acid. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The tert-butyloxycarbonyl group protects the amino group, while the allyl ester protects the carboxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Asp(OAll)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using tert-butyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The carboxyl group is then protected by converting it to an allyl ester using allyl alcohol and a coupling reagent like dicyclohexylcarbodiimide.
Industrial Production Methods
In industrial settings, the synthesis of this compound is carried out using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity. The use of solid-phase peptide synthesis techniques is common, where the compound is synthesized on a resin and then cleaved off after the synthesis is complete.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Asp(OAll)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of the protective groups is a crucial step in peptide synthesis. The tert-butyloxycarbonyl group is typically removed using trifluoroacetic acid, while the allyl ester is cleaved using palladium catalysts.
Coupling Reactions: this compound can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for the removal of the tert-butyloxycarbonyl group.
Palladium Catalysts: Used for the cleavage of the allyl ester.
Dicyclohexylcarbodiimide: A coupling reagent used in peptide synthesis.
Major Products Formed
The major products formed from the reactions involving this compound are peptides with specific sequences, where the protective groups have been removed to yield the desired peptide structure.
Applications De Recherche Scientifique
Boc-Asp(OAll)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, which are essential for studying protein structure and function.
Drug Development: Peptides synthesized using this compound are used in the development of new drugs, particularly in the field of cancer research.
Bioconjugation: The compound is used in the conjugation of peptides to other molecules, such as fluorescent dyes or nanoparticles, for imaging and diagnostic purposes.
Mécanisme D'action
The mechanism of action of Boc-Asp(OAll)-OH involves the protection and deprotection of functional groups during peptide synthesis. The tert-butyloxycarbonyl group protects the amino group from unwanted reactions, while the allyl ester protects the carboxyl group. These protective groups are selectively removed under specific conditions, allowing for the formation of peptide bonds without side reactions.
Comparaison Avec Des Composés Similaires
Boc-Asp(OAll)-OH is similar to other protected amino acids used in peptide synthesis, such as:
Boc-Asp(OBzl)-OH: This compound uses a benzyl ester instead of an allyl ester for carboxyl protection.
Fmoc-Asp(OAll)-OH: This compound uses a fluorenylmethyloxycarbonyl group for amino protection instead of a tert-butyloxycarbonyl group.
The uniqueness of this compound lies in its combination of protective groups, which offer specific advantages in certain synthetic routes and reaction conditions.
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-5-6-18-9(14)7-8(10(15)16)13-11(17)19-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMNSEVEWIDHND-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563936 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[(prop-2-en-1-yl)oxy]butanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132286-77-2 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[(prop-2-en-1-yl)oxy]butanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



